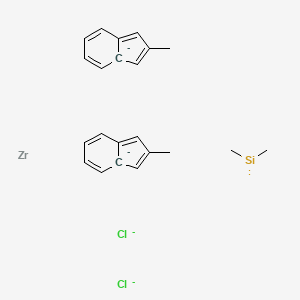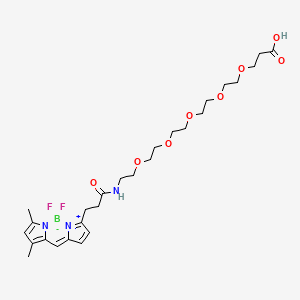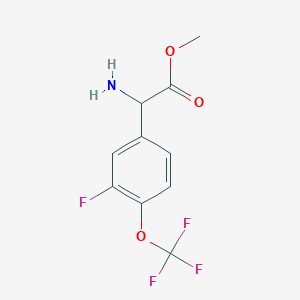
(S)-methyl 2-amino-2-(3-fluoro-4-(trifluoromethoxy)phenyl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-methyl 2-amino-2-(3-fluoro-4-(trifluoromethoxy)phenyl)acetate is a chiral compound with significant interest in various scientific fields due to its unique structural features. The presence of fluorine atoms and a trifluoromethoxy group imparts distinct chemical properties, making it a valuable compound in medicinal chemistry and other research areas.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-methyl 2-amino-2-(3-fluoro-4-(trifluoromethoxy)phenyl)acetate typically involves the following steps:
Starting Material: The synthesis begins with commercially available starting materials such as 3-fluoro-4-(trifluoromethoxy)benzaldehyde.
Formation of Intermediate: The aldehyde undergoes a condensation reaction with a suitable amine to form an imine intermediate.
Reduction: The imine is then reduced using a reducing agent like sodium borohydride to yield the corresponding amine.
Esterification: The amine is esterified with methyl chloroformate under basic conditions to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:
Catalysts: Use of specific catalysts to enhance reaction rates and selectivity.
Solvents: Selection of appropriate solvents to improve yield and purity.
Temperature and Pressure: Control of temperature and pressure to ensure efficient conversion and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-methyl 2-amino-2-(3-fluoro-4-(trifluoromethoxy)phenyl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or sodium methoxide.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
(S)-methyl 2-amino-2-(3-fluoro-4-(trifluoromethoxy)phenyl)acetate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of (S)-methyl 2-amino-2-(3-fluoro-4-(trifluoromethoxy)phenyl)acetate involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-methyl 2-amino-2-(3-fluoro-4-(trifluoromethoxy)phenyl)acetate: The enantiomer of the compound with different biological activity.
3-(Trifluoromethyl)benzylamine: A structurally related compound with different functional groups.
4-(Trifluoromethoxy)phenylacetylene: Another related compound with distinct chemical properties.
Uniqueness
(S)-methyl 2-amino-2-(3-fluoro-4-(trifluoromethoxy)phenyl)acetate is unique due to its specific stereochemistry and the presence of both fluorine and trifluoromethoxy groups, which confer unique reactivity and biological activity compared to its analogs.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C10H9F4NO3 |
|---|---|
Molekulargewicht |
267.18 g/mol |
IUPAC-Name |
methyl 2-amino-2-[3-fluoro-4-(trifluoromethoxy)phenyl]acetate |
InChI |
InChI=1S/C10H9F4NO3/c1-17-9(16)8(15)5-2-3-7(6(11)4-5)18-10(12,13)14/h2-4,8H,15H2,1H3 |
InChI-Schlüssel |
KAZSKXDGGNIAJB-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C(C1=CC(=C(C=C1)OC(F)(F)F)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[1-[2-[Hydroxy(phenyl)methyl]naphthalen-1-yl]naphthalen-2-yl]prop-2-en-1-ol](/img/structure/B12282926.png)
![(1R,2R,3S)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxycyclobutane-1-carboxylic acid](/img/structure/B12282929.png)
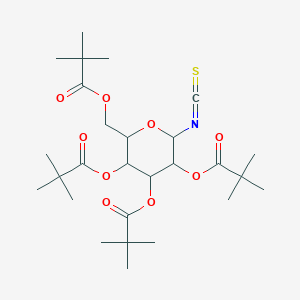
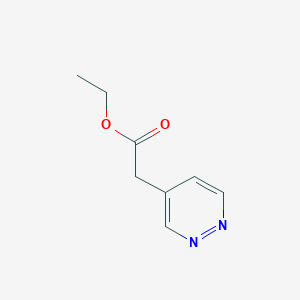

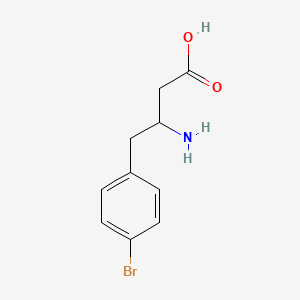
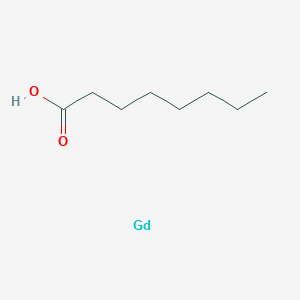
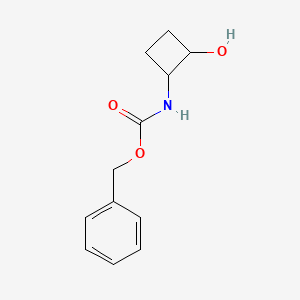
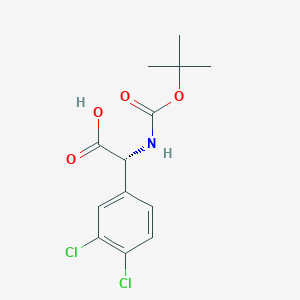
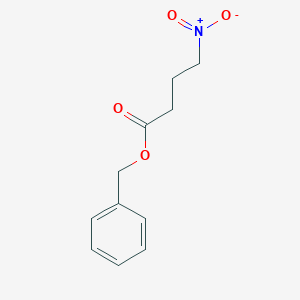
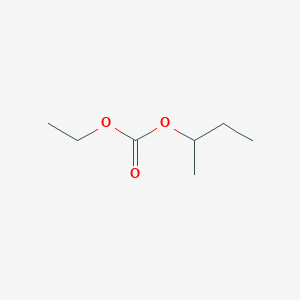
![Benzenamine, 4-[(4-aminocyclohexyl)methyl]-](/img/structure/B12283003.png)
